Demethoxypinoresinol is a naturally occurring lignan compound primarily found in various plant species, particularly in the genus Pinoresinol. It is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. This compound has garnered interest in both pharmacological and nutritional research due to its bioactive characteristics.
Demethoxypinoresinol is predominantly sourced from plants such as Forsythia suspensa and Schisandra chinensis. These plants have been traditionally used in herbal medicine, particularly in East Asia, for their therapeutic properties. The extraction of Demethoxypinoresinol from these sources typically involves methods such as solvent extraction, where organic solvents are used to isolate the compound from plant materials.
Chemically, Demethoxypinoresinol belongs to the class of compounds known as lignans. Lignans are polyphenolic compounds that are widely distributed in the plant kingdom and are known for their diverse biological activities. Demethoxypinoresinol can be classified under the following categories:
The synthesis of Demethoxypinoresinol can be achieved through several methods, including:
The chemical synthesis typically involves the use of starting materials like pinoresinol or similar lignan derivatives. The process may involve multiple steps, including protection and deprotection of functional groups, followed by coupling reactions to form the desired lignan structure. Advanced techniques such as chromatography may be employed to purify the final product.
Demethoxypinoresinol has a complex molecular structure characterized by a biphenyl system with methoxy and hydroxyl groups. The molecular formula is , and its structural representation includes two aromatic rings connected by a carbon-carbon bond.
This structure contributes to its biological activity and solubility properties.
Demethoxypinoresinol undergoes various chemical reactions typical of phenolic compounds, including:
These reactions can be studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural changes and purity.
The mechanism of action for Demethoxypinoresinol involves its interaction with biological systems at the molecular level, primarily through:
Research indicates that Demethoxypinoresinol exhibits significant antioxidant capacity, which can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.
Relevant analyses include High Performance Liquid Chromatography (HPLC) for quantification and purity assessment.
Demethoxypinoresinol has several applications in scientific research:
Dirigent proteins (DIRs) are master regulators of stereoselectivity in lignan biosynthesis, including demethoxypinoresinol formation. These proteins guide the coupling of coniferyl alcohol radicals into specific enantiomers without participating in the oxidation step itself. In Podophyllum hexandrum, DIRs enforce si-si facial coupling to yield (+)-pinoresinol derivatives, the precursors to demethoxypinoresinol [2] [5]. The DIR active site acts as a "mold," positioning radicals for enantioselective bond formation, as confirmed by crystal structures of DIRs from Pisum sativum and Arabidopsis thaliana [2]. Remarkably, DIRs in Forsythia suspensa achieve >97% enantiomeric excess for (+)-pinoresinol synthesis [5], underscoring their precision.
Recent studies reveal DIRs can mediate heterocoupling between coniferyl alcohol and non-canonical monolignols. For example, trifluoromethoxy- or bromo-substituted coniferyl alcohol analogs undergo DIR-guided coupling, enabling the synthesis of non-natural demethoxypinoresinol analogs [2]. This flexibility is constrained by oxidation kinetics: laccase oxidation rates of monolignol analogs must align (e.g., 5'-methyl coniferyl alcohol oxidizes at rates matching native substrates) for efficient heterocoupling [2].
Demethoxypinoresinol originates from the dimerization of two coniferyl alcohol radicals via β-β linkages. Horseradish peroxidase (HRP) catalyzes initial monolignol oxidation, generating resonance-stabilized phenoxy radicals. Kinetic studies using liquid chromatography-mass spectrometry (LC-MS) reveal that β-β-linked dimers like pinoresinol exhibit slower consumption rates (0.18 nmol/min) than β-O-4 dimers (0.35 nmol/min) in single-component enzymatic polymerization [9]. However, in mixed-dimer systems, β-β dimer consumption accelerates by 1.8-fold due to cross-coupling with β-5-linked radicals [9].
Table 1: Consumption Rates of Monolignol Dimers in Enzymatic Polymerization
Dimer Type | Linkage | Consumption Rate (Single-Component) | Consumption Rate (Mixed System) |
---|---|---|---|
Guaiacylglycerol-β-coniferyl ether | β-O-4 | 0.35 nmol/min | 0.28 nmol/min |
Dehydrodiconiferyl alcohol | β-5 | 0.22 nmol/min | 0.41 nmol/min |
Pinoresinol | β-β | 0.18 nmol/min | 0.32 nmol/min |
Oligomerization proceeds through radical-mediated end-wise coupling, where dimers react with monolignols or other dimers. LC-MS analyses detect tetramers formed via 5-5 and 5-O-4 couplings between β-β and β-5 dimers, confirming their role as radical mediators in lignification [9]. Demethoxypinoresinol likely forms analogously through the coupling of coniferyl alcohol lacking the 3-methoxy group.
Biosynthetic gene clusters (BGCs) for lignans like demethoxypinoresinol are regulated epigenetically and transcriptionally. In Aspergillus nidulans, histone H3 lysine 4 methylation (H3K4me2/3) governed by the COMPASS complex component CclA suppresses secondary metabolite clusters. cclA knockout mutants exhibit 4.3-fold upregulation of polyketide synthases responsible for emodin biosynthesis, a compound structurally analogous to lignans [3] [4]. Concurrently, H3K9me2/3 marks—associated with heterochromatin—decrease at cluster genes, enabling expression [3].
In Magnaporthe oryzae, the MoPKS19 BGC for pyriculol includes oxidases (MoC19OX1) and transcription factors (MoC19TRF1/2) that repress or activate pathway genes. Overexpression of MoC19OX1 redirects flux toward fully oxidized products, demonstrating how single-gene manipulations can reshape metabolic output [10]. Similar regulatory mechanisms likely control demethoxypinoresinol BGCs in plants, though these clusters remain less characterized.
Table 2: Key Regulatory Genes in Secondary Metabolite Clusters
Gene | Organism | Function | Effect on Biosynthesis |
---|---|---|---|
cclA | Aspergillus nidulans | H3K4 methylation catalyst | Knockout activates cryptic clusters |
MoC19OX1 | Magnaporthe oryzae | Oxidase | Overexpression shifts product profile |
MoC19TRF1 | Magnaporthe oryzae | Transcription factor | Represses MoPKS19 expression |
Demethoxypinoresinol biosynthesis varies significantly among plant families. In Oleaceae (e.g., olive, Olea europaea), dirigent proteins favor the coupling of coniferyl alcohol into (+)-pinoresinol, which is subsequently demethoxylated to demethoxypinoresinol [5]. Conversely, in the snow blight fungus Phacidium infestans, which colonizes pine needles, demethoxypinoresinol derivatives arise as detoxification intermediates. Genomic analysis of P. infestans reveals 421 secreted proteins, including 49 lipases and 128 carbohydrate-active enzymes (CAZymes), which degrade terpenoid-rich needle cell walls and metabolize antimicrobial lignans like pinoresinol [1].
Evolutionary adaptations are evident in Podophyllum species, which deploy dirigent-mediated coupling for anticancer lignan podophyllotoxin—a derivative of demethoxypinoresinol. Meanwhile, Eucommia ulmoides produces medioresinol via heterocoupling of coniferyl and sinapyl alcohols, a reaction possibly diverging from demethoxypinoresinol pathways [5]. These taxon-specific routes highlight:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9